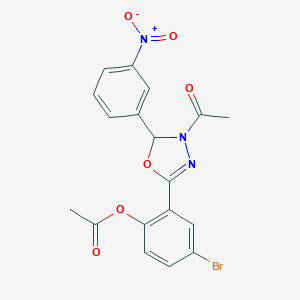![molecular formula C20H17NO5S B228288 methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate, also known as MTMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTMB belongs to the family of thiazolidinones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), which is an enzyme involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and leukemia. methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate has also been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. In vivo studies have shown that methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate can reduce inflammation and pain in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions and can be stored for extended periods. However, methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate has some limitations for lab experiments. It is not very water-soluble, which can limit its use in aqueous environments. It is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate. One direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another direction is the exploration of the potential applications of methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate in other fields, such as energy storage and catalysis. Additionally, more studies are needed to fully understand the mechanism of action of methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate is a synthetic compound with significant potential applications in various fields. Its unique structure and diverse biological activities make it an interesting target for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate have been discussed in this paper. Further studies are needed to fully understand the potential of methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate and its applications in various fields.
Métodos De Síntesis
Methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate can be synthesized via a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with ethyl acetoacetate, and finally, esterification with methyl benzoate. The overall yield of this process is approximately 45%.
Aplicaciones Científicas De Investigación
Methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate has been shown to possess significant antitumor, anti-inflammatory, and antifungal activities. In agriculture, methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate has been used as a fungicide to control plant diseases. In material science, methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.
Propiedades
Fórmula molecular |
C20H17NO5S |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
methyl 3-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |
InChI |
InChI=1S/C20H17NO5S/c1-25-16-8-6-13(7-9-16)11-17-18(22)21(20(24)27-17)12-14-4-3-5-15(10-14)19(23)26-2/h3-11H,12H2,1-2H3/b17-11- |
Clave InChI |
XPCARGRTCWYFFB-BOPFTXTBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC(=C3)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)


![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)

